Hexyl 9h-xanthen-9-ylcarbamate

Description

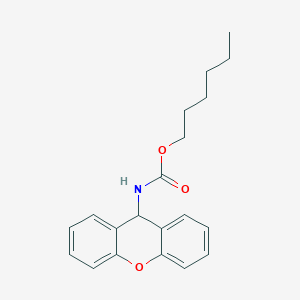

Structure

2D Structure

3D Structure

Properties

CAS No. |

6320-58-7 |

|---|---|

Molecular Formula |

C20H23NO3 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

hexyl N-(9H-xanthen-9-yl)carbamate |

InChI |

InChI=1S/C20H23NO3/c1-2-3-4-9-14-23-20(22)21-19-15-10-5-7-12-17(15)24-18-13-8-6-11-16(18)19/h5-8,10-13,19H,2-4,9,14H2,1H3,(H,21,22) |

InChI Key |

FIEYMFNFBGHMEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for Hexyl 9h Xanthen 9 Ylcarbamate and Analogous Xanthene Carbamates

Strategies for Xanthene Core Construction and Functionalization

The formation of the central pyran ring fused between two phenyl rings is the key step in synthesizing the xanthene core. Several powerful strategies have been developed to achieve this, offering access to a wide variety of substituted xanthenes.

While direct cycloacylation of a pre-formed carbamate (B1207046) to generate the xanthene ring is not a commonly cited primary route, related intramolecular Friedel-Crafts acylations are a cornerstone of xanthene synthesis. In a typical sequence that could be adapted, a suitably substituted diphenyl ether derivative, such as 2-phenoxybenzoic acid, could be activated and undergo intramolecular cyclization. The reaction involves the generation of an acylium ion or a related electrophilic species that attacks the adjacent aromatic ring, leading to the formation of a xanthone (B1684191) (9H-xanthen-9-one). This xanthone is a critical intermediate, as the ketone at the 9-position can be subsequently functionalized to introduce the amine or alcohol precursor required for carbamate formation. The modification of the carbonyl group in xanthones is recognized as one of the most direct methods to access diverse 9-substituted xanthene derivatives. nih.gov

Cyclocondensation reactions are among the most prevalent and versatile methods for constructing the xanthene scaffold. These reactions typically involve the acid-catalyzed condensation of an aldehyde with two equivalents of a phenol (B47542) or a reactive 1,3-dicarbonyl compound. nih.gov

One of the simplest and most effective approaches is the reaction of various aldehydes with β-naphthol. frontiersin.org This one-pot condensation yields 14-aryl-14H-dibenzo[a,j]xanthenes. A wide array of catalysts has been employed to facilitate this transformation under green and efficient conditions. nih.govfrontiersin.org

Another significant cyclocondensation strategy is the multicomponent reaction between an aldehyde, a β-naphthol, and a 1,3-dicarbonyl compound like dimedone (5,5-dimethyl-1,3-cyclohexanedione). mdpi.com These reactions are often performed under solvent-free conditions at elevated temperatures, using heterogeneous catalysts that can be recycled. mdpi.com The choice of aldehyde, whether aromatic or aliphatic, influences the substituent at the 9-position of the resulting xanthene derivative. mdpi.com

The table below summarizes various catalytic systems used for the synthesis of xanthene derivatives via cyclocondensation, highlighting the diversity of conditions employed.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Perchloric acid (HClO₄) | Aryl aldehydes, β-naphthol | Glacial Acetic Acid | Ultrasound, 30-90 min | 90-98 | nih.gov |

| Zirconium(IV) chloride (ZrCl₄) | Aldehydes, 2-naphthol, dimedone | Ethanol | Ultrasound, 70-82 min | 75-95 | nih.gov |

| DABCO/Amberlyst-15 | Aldehydes, naphthols, diketones | Solvent-free | 120 °C | Good to Excellent | mdpi.com |

| Sn(II)/nano silica (B1680970) | Aldehydes, β-naphthol | Ethanol | Reflux, 3 h | 48-94 | frontiersin.org |

This table presents a selection of reported methods and is not exhaustive.

Intramolecular reactions involving a phenyl ring and a carbonyl group (or its precursor) provide a powerful method for the regioselective closure of the xanthene ring. A notable example is the intramolecular Friedel-Crafts alkylation. nih.gov In this approach, a precursor such as a 2-phenoxybenzaldehyde (B49139) can be converted into a secondary alcohol via a Grignard reaction, which is then oxidized to the corresponding ketone. The subsequent treatment of an alkene derivative of this ketone with a Brønsted acid catalyst like trifluoroacetic acid (TFA) triggers an intramolecular electrophilic attack of the alkene (activated by the acid) onto the electron-rich phenoxy ring, leading to the formation of the xanthene core with high efficiency. nih.gov This method avoids the use of harsh Lewis acids and proceeds under mild conditions. nih.gov

A theoretical study on hexylbenzene (B86705) radicals also sheds light on the fundamental processes of intramolecular phenyl migration and ring formation. researchgate.net The study details how a phenyl ring can undergo ipso-cycloaddition to form a spirocyclic intermediate, which can then rearrange. While this study focuses on radical pathways, it underscores the inherent tendency of phenyl groups to participate in intramolecular ring-forming reactions, a principle that is harnessed in ionic reaction pathways for xanthene synthesis. researchgate.net

Carbamate Linkage Formation Techniques

Once the 9-substituted xanthene core, typically 9-hydroxyxanthene (B1684195) or 9-aminoxanthene, is synthesized, the final step is the formation of the carbamate linkage with the hexyl group.

The classical method for carbamate synthesis involves the use of phosgene (B1210022) (COCl₂) or its safer liquid surrogates, diphosgene and triphosgene. sigmaaldrich.com

Phosgene-Mediated Route : In this scenario, 9-hydroxyxanthene (xanthydrol) would be reacted with phosgene to form a highly reactive 9-xanthenyl chloroformate. Subsequent reaction of this intermediate with hexylamine (B90201) would yield the desired hexyl 9H-xanthen-9-ylcarbamate. Alternatively, 9-aminoxanthene could be reacted with phosgene to generate 9-xanthenyl isocyanate, which upon treatment with hexan-1-ol would also produce the target carbamate. Phosgene reactions are often fast and high-yielding but are disfavored due to the extreme toxicity of the reagent. sigmaaldrich.com

Phosgene-Alternative Routes : Due to the hazards of phosgene, numerous alternative, greener methods have been developed. researchgate.netpsu.edu Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are excellent for this purpose. researchgate.net The reaction of 9-hydroxyxanthene with CDI would form an activated imidazolide (B1226674) intermediate, which then smoothly reacts with hexylamine. researchgate.net Another common approach is the direct coupling of an amine, an alcohol, and carbon dioxide as the C1 source. psu.eduorganic-chemistry.orgresearchgate.net This can be achieved using various catalysts and often requires a dehydrating agent to drive the reaction to completion. psu.edu

The table below compares key features of phosgene and common phosgene-alternative reagents for carbamate synthesis.

| Reagent | Form | Key Advantages | Key Disadvantages | Reference |

| Phosgene | Gas | High reactivity, clean workup (volatile) | Extremely toxic, requires special handling | sigmaaldrich.com |

| Triphosgene | Solid | Safer to handle than phosgene, versatile | Generates phosgene in situ, non-volatile byproducts | sigmaaldrich.com |

| 1,1'-Carbonyldiimidazole (CDI) | Solid | Mild conditions, safe | Non-volatile byproducts require purification | sigmaaldrich.comresearchgate.net |

| Carbon Dioxide (CO₂) | Gas | Non-toxic, abundant, cheap C1 source | Low reactivity, often requires catalysts and dehydration | psu.edu |

The final incorporation of the hexyl group to form this compound can be achieved through several distinct pathways, depending on the available xanthene precursor.

From 9-Hydroxyxanthene (Xanthydrol) :

Reaction with Hexyl Isocyanate : A straightforward and common method is the direct reaction of xanthydrol with hexyl isocyanate. This reaction is often catalyzed by a tertiary amine or a tin catalyst and proceeds without byproducts.

Three-Component Coupling : A modern approach involves the coupling of xanthydrol, hexylamine, and a carbonyl source like CO₂ or diethyl carbonate. psu.eduresearchgate.net Lanthanide complexes have been shown to catalyze the reaction between acetylenic alcohols, secondary amines, and CO₂ to form carbamates, illustrating the potential for catalytic routes. koreascience.kr

From 9-Aminoxanthene :

Reaction with Hexyl Chloroformate : 9-Aminoxanthene can be acylated using hexyl chloroformate, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Reaction with Dihexyl Carbonate : A greener alternative involves the reaction of 9-aminoxanthene with dihexyl carbonate, which avoids the formation of corrosive byproducts.

From a Xanthene-derived Isocyanate :

As mentioned previously, 9-xanthenyl isocyanate, generated from 9-aminoxanthene or via a Curtius or Hofmann rearrangement of a suitable precursor, would readily react with hexan-1-ol to give the target carbamate in high yield. organic-chemistry.org

The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and tolerance for hazardous reagents. The convergence of well-established methods for both xanthene core construction and carbamate linkage formation provides a robust platform for the synthesis of this compound and its analogs.

Advanced Coupling Strategies in Carbamate Bond Formation

The formation of the carbamate linkage in compounds such as this compound can be achieved through various advanced coupling strategies. While direct synthesis routes for this specific molecule are not extensively documented in publicly available literature, analogous methods for aryl carbamate synthesis provide a strong foundation for its potential preparation.

Nickel-catalyzed cross-coupling reactions represent a powerful tool for C-N bond formation. Research has demonstrated the amination of aryl carbamates using nickel catalysis, which is broad in scope for both coupling partners. nih.gov Computational studies of such reactions suggest that reductive elimination is the rate-determining step. nih.gov Furthermore, nickel-catalyzed aminocarbonylation of aryl halides using carbamoylsilanes has been developed, a method that can produce both tertiary and secondary amides and is compatible with a range of functional groups. rsc.orgresearchgate.net Another nickel-based system employs dimethylformamide (DMF) as both a carbonyl and amide source for the aminocarbonylation of aryl iodides and bromides, offering an efficient route to amides under mild conditions and avoiding the use of toxic carbon monoxide gas. organic-chemistry.org

Rhodium catalysis also offers elegant solutions for carbamate synthesis. For instance, the rhodium-catalyzed decomposition of N-tosyloxycarbamates can generate metal nitrenes. These intermediates can then undergo intramolecular C-H insertion to form oxazolidinones, which are structurally related to carbamates, with high yields and stereospecificity. nih.gov This method is advantageous as it proceeds at room temperature and does not require harsh oxidants. nih.gov Additionally, Rh(III)-catalyzed ortho C-H activation and olefination of phenol carbamates have been developed, showcasing high regioselectivity with various phenol carbamates and their coupling with acrylates and styrenes. researchgate.net

Traditional coupling reagents are also employed in carbamate synthesis. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used to form amide bonds from carboxylic acids and amines. peptide.com To minimize racemization during peptide synthesis, an equivalent of 1-hydroxybenzotriazole (B26582) (HOBt) is often added. peptide.com Another effective coupling reagent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), which minimizes side reactions like dehydration of asparagine and glutamine residues. peptide.com

A metal-free approach for the N-arylation of carbamates involves the use of aryl(TMP)iodonium salts as arylation reagents, which exploit the metal-like reactivity of iodine(III). nih.gov This method is applicable to a variety of aryl(TMP)iodonium salts and carbamates, affording N-aryl carbamates in good yields. nih.gov

| Coupling Strategy | Catalyst/Reagent | Key Features | Reference(s) |

| Nickel-Catalyzed Amination | Nickel complex | Broad scope, applicable to aryl carbamates. | nih.gov |

| Nickel-Catalyzed Aminocarbonylation | Ni(OAc)₂·4H₂O / Phosphite ligand | Uses DMF as a carbonyl and amide source, avoids CO gas. | organic-chemistry.org |

| Rhodium-Catalyzed C-H Insertion | Rhodium catalyst | Forms oxazolidinones from N-tosyloxycarbamates at room temperature. | nih.gov |

| Carbodiimide Coupling | DCC/DIC with HOBt | Commonly used, HOBt minimizes racemization. | peptide.com |

| Metal-Free N-Arylation | Aryl(TMP)iodonium salts | Avoids transition metals, good yields for N-aryl carbamates. | nih.gov |

Directed Metalation Group (DMG) Strategies in Xanthene-Carbamate Synthesis

Directed Metalation Group (DMG) strategies, particularly Directed ortho Metalation (DoM), are powerful techniques for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The core principle of DoM involves a functional group (the DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a new substituent specifically at that ortho position. wikipedia.org

The O-carbamate group, particularly the N,N-diethyl-O-carbamate (-OCONEt₂), is recognized as one of the most powerful Directed Metalation Groups. nih.govorganic-chemistry.org Its strong coordinating ability with lithium reagents makes it highly effective at directing deprotonation to the ortho position of the aromatic ring to which it is attached. nih.gov The process typically involves treating the aryl O-carbamate with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. nih.gov This generates a highly reactive ortho-lithiated species, which can then be quenched with a wide array of electrophiles to introduce substituents such as halogens, carbonyls, silyl (B83357) groups, and alkyl chains. nih.gov The strength of the O-carbamate as a DMG is evident in competition experiments where it outperforms other directing groups like methoxy (B1213986) and chloro. nih.gov

The application of DoM strategies using an O-carbamate as the directing group offers a promising pathway for the regioselective functionalization of the xanthene scaffold. By introducing an O-carbamate group onto one of the phenolic rings of a xanthene derivative, it is possible to direct metalation, and subsequent electrophilic substitution, to a specific ortho position. This would allow for the precise introduction of functional groups onto the xanthene backbone, a process that is often challenging due to the multiple reactive positions on the aromatic rings.

While specific examples of DoM applied directly to xanthene-carbamates are not prevalent in the reviewed literature, the established principles of DoM on other polycyclic aromatic systems strongly suggest its applicability. mdpi.com For instance, the regioselective functionalization of pyridines and other heterocycles has been successfully achieved using DoM. znaturforsch.comznaturforsch.com This strategy would be invaluable for synthesizing a library of substituted xanthene carbamates for various research applications by enabling controlled and predictable functionalization of the xanthene core. The ability to perform iterative DoM reactions could further lead to polysubstituted xanthene derivatives. mdpi.com

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions and the development of novel catalyst systems are crucial for improving the efficiency, selectivity, and environmental footprint of chemical syntheses. This is particularly relevant for the preparation of complex molecules like xanthene carbamates.

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including xanthenes. mdpi.com The synthesis of xanthene derivatives has been achieved using environmentally benign catalysts and conditions. For example, Sn(II)/nano silica has been used as a green and reusable catalyst for the one-pot condensation reaction of β-naphthol with various aldehydes to produce 14H-dibenzoxanthenes in good yields. frontiersin.org Similarly, template-containing Zn/MCM-41 has been shown to be a highly active and reusable catalyst for the synthesis of xanthene derivatives under solvent-free conditions. scielo.org.mx The use of ultrasound irradiation as an alternative energy source in conjunction with catalysts like Zn(OAc)₂ has also been reported for the environmentally friendly synthesis of xanthenes.

In the context of carbamate synthesis, green approaches often focus on avoiding toxic reagents like phosgene and utilizing carbon dioxide as a C1 source. researchgate.netrsc.orgpsu.edu The direct synthesis of carbamates from amines, CO₂, and alcohols can be achieved using basic catalysts under relatively mild conditions. rsc.orgpsu.edu Combining these green strategies for both xanthene and carbamate formation could lead to a more sustainable synthesis of this compound. This could involve a one-pot reaction using a reusable solid acid catalyst for the xanthene core formation, followed by a green carbamoylation step.

| Catalyst | Reaction Type | Key Advantages | Reference(s) |

| Sn(II)/nano silica | Condensation of β-naphthol and aldehydes | Green, reusable, non-toxic. | frontiersin.org |

| Template-containing Zn/MCM-41 | Three-component reaction | High activity, reusable, solvent-free. | scielo.org.mx |

| DABCO/Amberlyst-15 | Condensation of diketones, aldehydes, and naphthols | Heterogeneous, solventless, recyclable. | mdpi.com |

| Ultrasound with Zn(OAc)₂ | Condensation of aldehydes and diketones | Environmentally friendly, short reaction times. |

The development of novel catalyst systems, such as Metal-Organic Frameworks (MOFs) and Ionic Liquids (ILs), has opened new avenues for efficient and selective organic transformations.

Metal-Organic Frameworks (MOFs) are crystalline porous materials that have shown great promise as heterogeneous catalysts. nih.govyoutube.com Their high surface area, tunable porosity, and the presence of catalytically active metal centers make them suitable for a variety of organic reactions. nih.gov In the context of xanthene synthesis, Ag-CP MOFs have been successfully used as a heterogeneous catalyst for the one-pot multicomponent synthesis of 1,8-dioxo-octahydroxanthene derivatives in ethanol, a green solvent. pnrjournal.compnrjournal.com The catalyst was easily separated and could be recycled multiple times without significant loss of activity. pnrjournal.compnrjournal.com Copper-based MOFs, such as CuBTC, have also been employed as efficient heterogeneous catalysts for the generation of xanthene derivatives, even in continuous flow systems. frontiersin.org The modification of MOFs, for instance by incorporating a salen-Co(II) complex, has been shown to create active catalysts for the synthesis of enol carbamates. researchgate.net

Ionic Liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in chemical reactions. rsc.orgsci-hub.se Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive for green chemistry applications. rsc.orgsci-hub.se ILs have been effectively used to catalyze the synthesis of carbamates. For example, a superbase-derived protic ionic liquid, [DBUH][OAc], was used to directly synthesize carbamates from an amine, CO₂, and a silicate (B1173343) ester with high yields. nih.govrsc.orgresearchgate.net Imidazolium-based ionic liquids have also been shown to be effective catalysts for the selective synthesis of carbamates from amines and dimethyl carbonate, with dicationic ILs exhibiting enhanced catalytic activity. sci-hub.seresearchgate.net The combination of ILs with metal catalysts, such as in situ NHC-Cu formation in ILs, has been shown to efficiently convert CO₂ and propargylic alcohols into carbamates. acs.org The use of ILs can also facilitate the capture and activation of CO₂, making them ideal for CO₂ transformation reactions. nih.gov

| Catalyst Type | Specific Example | Application | Key Advantages | Reference(s) |

| Metal-Organic Framework (MOF) | Ag-CP MOF | Synthesis of xanthene derivatives | Heterogeneous, recyclable, green solvent. | pnrjournal.compnrjournal.com |

| Metal-Organic Framework (MOF) | CuBTC | Synthesis of xanthene derivatives | Suitable for continuous flow systems. | frontiersin.org |

| Ionic Liquid (IL) | [DBUH][OAc] | Direct synthesis of carbamates from CO₂ | High yields, direct use of CO₂. | nih.govrsc.orgresearchgate.net |

| Ionic Liquid (IL) | Imidazolium-based ILs | Selective synthesis of carbamates | High selectivity, dicationic ILs show higher activity. | sci-hub.seresearchgate.net |

Mechanistic Insights into the Biochemical and Chemical Reactivity of Xanthene Carbamates

Enzyme Interaction Profiles of Carbamate (B1207046) Derivatives (Excluding Human Systems)

The carbamate moiety is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to act as a covalent, reversible inhibitor of various enzymes, particularly serine hydrolases. The mechanism involves the transfer of the carbamoyl (B1232498) group to a catalytically active serine residue in the enzyme's active site, forming a transient carbamoyl-enzyme intermediate. This process effectively mimics the natural substrate's transition state, leading to temporary inactivation of the enzyme. researchgate.net The stability of this intermediate, and thus the potency and duration of inhibition, is dictated by the chemical nature of the carbamate's alcohol and amine substituents.

Cholinesterase Inhibition Mechanisms and Substrate Mimicry in Non-Human Models

Carbamates are a well-established class of acetylcholinesterase (AChE) inhibitors. nih.govresearchgate.net The inhibition process begins with the formation of a reversible enzyme-inhibitor complex, analogous to the Michaelis-Menten complex formed with the natural substrate, acetylcholine (B1216132). researchgate.net Following this initial binding, the carbamate undergoes nucleophilic attack from the active site serine, leading to the formation of a carbamylated enzyme and the release of the alcohol portion of the carbamate. researchgate.net This carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during acetylcholine breakdown, resulting in effective inhibition. researchgate.netepa.gov

The bulky xanthene group of Hexyl 9H-xanthen-9-ylcarbamate would be expected to interact with the gorge of the cholinesterase active site, potentially influencing binding affinity and selectivity. While specific data on xanthene carbamates is scarce, studies on other bulky carbamates demonstrate that the inhibitor's structure plays a crucial role in its interaction with both the catalytic and peripheral anionic sites of the enzyme.

Fatty Acid Amide Hydrolase (FAAH) Inhibition by Carbamate Moieties

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids. Carbamate-based inhibitors are a significant and well-studied class of FAAH inhibitors. nih.gov The inhibitory mechanism is analogous to that seen with cholinesterases, involving the carbamoylation of the catalytic serine residue (Ser241) within the FAAH active site. nih.gov

The effectiveness of carbamate inhibitors against FAAH is highly dependent on the electrophilicity of the carbonyl group and the nature of the substituents. nih.gov The lipophilic character of the hexyl chain and the rigid, bulky nature of the xanthene core in this compound would likely govern its entry and orientation within the FAAH binding pocket. Research on various O-aryl carbamates has demonstrated potent FAAH inhibition, highlighting the importance of the group attached to the carbamate oxygen. nih.gov Similarly, enol carbamates have also been developed as selective FAAH inhibitors. nih.gov

Monoacylglycerol Lipase (MGL) Inhibition by Carbamate Scaffolds

Monoacylglycerol Lipase (MGL), another key serine hydrolase in the endocannabinoid system, is also a target for carbamate inhibitors. nih.govnih.gov MGL catalyzes the hydrolysis of monoglycerides (B3428702) into glycerol (B35011) and fatty acids. nih.gov Inhibition of MGL by carbamates proceeds via the same covalent modification of a catalytic serine residue found in its highly conserved GXSXG pentapeptide sequence. nih.govacs.org

Pharmacological studies in rodent models using carbamate-based MGL inhibitors have demonstrated their ability to modulate endocannabinoid signaling in vivo. nih.gov The design of potent and selective MGL inhibitors often involves optimizing the lipophilic and steric properties of the carbamate substituents to achieve a precise fit within the enzyme's active site. nih.govacs.org The combination of the flexible hexyl chain and the large xanthene scaffold in this compound suggests a potential for interaction with the lipophilic tunnel of the MGL active site.

| Enzyme Class | General Mechanism | Key Active Site Residue | Nature of Inhibition | Relevant Findings for Carbamate Scaffolds |

|---|---|---|---|---|

| Cholinesterases (e.g., AChE) | Carbamoylation of active site | Serine | Reversible, covalent | Inhibition kinetics depend on the stability of the carbamoyl-enzyme complex. researchgate.net |

| Fatty Acid Amide Hydrolase (FAAH) | Carbamoylation of active site | Serine (e.g., Ser241) | Reversible, covalent | Potency is influenced by the electrophilicity of the carbamate carbonyl. nih.gov |

| Monoacylglycerol Lipase (MGL) | Carbamoylation of active site | Serine | Reversible, covalent | Inhibitor structure interacts with a lipophilic tunnel in the active site. nih.govacs.org |

Exploration of Inhibitory Activities Towards Other Enzyme Classes (e.g., Carbonic Anhydrase)

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes, and their inhibition mechanism differs fundamentally from that of serine hydrolases. nih.govmdpi.com CA inhibitors typically function by coordinating to the Zn(II) ion in the active site, disrupting the catalytic hydration of carbon dioxide. researchgate.net While primary sulfonamides are the most classic CA inhibitors, other chemical classes, including xanthates, have been investigated. nih.govresearchgate.net There is little evidence in the surveyed literature to suggest that carbamate-based structures like this compound would be potent inhibitors of carbonic anhydrases, as they lack the typical zinc-binding groups.

Photophysical Behavior of the Xanthene Core

The xanthene ring system is the structural foundation for a vast array of fluorescent dyes, including fluoresceins and rhodamines. researchgate.netrsc.org This is due to its rigid, planar, and highly conjugated π-electron system, which gives rise to strong absorption and emission in the visible spectrum. chemrxiv.org

Fluorescence Emission and Absorption Characteristics

The photophysical properties of xanthene dyes are dictated by π-π* electronic transitions. researchgate.net These dyes typically exhibit high molar extinction coefficients and fluorescence quantum yields. researchgate.netchemrxiv.org The specific wavelengths of maximum absorption (λ_abs) and emission (λ_em) are sensitive to substitution on the xanthene core and the polarity of the solvent. icrc.ac.iruri.edu

Substitution at the C9 position of the xanthene ring, as in this compound, is known to modulate the dye's fluorescent properties. uri.edunih.gov Studies on various 9-substituted xanthenes show that even alkyl groups can lead to derivatives that retain strong fluorescence. researchgate.netnih.gov The absorption and emission maxima of xanthene derivatives generally fall within the visible range of the electromagnetic spectrum. For instance, a novel xanthene-based dye showed absorption and emission wavelengths in the ranges of 465-490 nm and 498-538 nm, respectively, depending on solvent polarity. icrc.ac.ir The difference between the absorption and emission maxima, known as the Stokes shift, is typically small for xanthene dyes. chemrxiv.org

| Xanthene Derivative Class | Typical Absorption Max (λ_abs) | Typical Emission Max (λ_em) | Key Influencing Factors |

|---|---|---|---|

| General Xanthenes | ~450-560 nm | ~480-590 nm | Solvent polarity, pH, substitution pattern icrc.ac.iruri.eduresearchgate.net |

| 9-Alkyl-Xanthenones | Visible Region | Visible Region | Retain properties similar to fluorescein. researchgate.netnih.gov |

| Rhodamines | ~540-560 nm | ~560-590 nm | Auxochromic groups at 3' and 6' positions. nih.gov |

Investigation of Quenching Mechanisms and Fluorogenic Activation Processes

The fluorescence of xanthene derivatives is central to their application as probes and sensors. This fluorescence can be modulated through various quenching and activation mechanisms. In the case of this compound, the interplay between the xanthene scaffold and the hexyl carbamate moiety dictates its photophysical behavior.

A predominant mechanism governing the fluorescence of many xanthene derivatives is the equilibrium between a non-fluorescent, spirocyclic "closed" form and a highly fluorescent, "open" zwitterionic form. researchgate.net In the closed state, the π-conjugation of the xanthene system is disrupted, leading to a lack of fluorescence. The presence of a carbamate group at the 9-position, as in this compound, can stabilize this closed form, effectively quenching fluorescence.

Fluorogenic activation is the process by which the quenched, non-fluorescent molecule is converted into its fluorescent state. For xanthene carbamates, this is often achieved through the cleavage of the carbamate bond. nih.gov This cleavage can be triggered by specific enzymes or changes in the chemical environment, such as pH. The removal of the carbamate group allows the xanthene core to adopt its open, planar conformation, restoring the extended π-conjugation and resulting in a significant increase in fluorescence intensity. This "turn-on" response is a key feature of fluorogenic probes. nih.gov

Studies on related xanthene dyes have shown that quenching can also occur through interactions with other molecules. For instance, the presence of certain coupling agents used in bioconjugation reactions has been observed to cause fluorescence quenching in xanthene dyes. nih.govnih.gov This quenching can be irreversible and may involve the formation of non-fluorescent adducts. nih.gov While not directly studied for this compound, this highlights a potential pathway for fluorescence modulation.

| Quenching/Activation Mechanism | Description | Key Factors |

| Spirocyclization (Quenching) | Formation of a non-fluorescent, spirocyclic lactam-like structure by intramolecular reaction involving the carbamate nitrogen and the xanthene core. | Substituents on the xanthene ring, nature of the carbamate group, solvent polarity. |

| Carbamate Cleavage (Activation) | Enzymatic or chemical cleavage of the carbamate bond, leading to the opening of the spirocyclic form and restoration of fluorescence. | Presence of specific enzymes (e.g., esterases, proteases), pH, presence of nucleophiles. nih.govnih.gov |

| Collisional Quenching | Deactivation of the excited state through non-radiative pathways upon collision with a quencher molecule. | Concentration of the quencher, solvent viscosity, temperature. |

| Adduct Formation (Quenching) | Covalent modification of the xanthene fluorophore leading to a non-fluorescent product. | Presence of reactive chemical species. nih.govnih.gov |

Structure-Activity Relationship (SAR) of this compound and Related Analogs

The biological activity and chemical reactivity of this compound are intrinsically linked to its molecular structure. By analyzing the influence of different structural components, a structure-activity relationship (SAR) can be established, providing insights for the design of new compounds with tailored properties.

Influence of Xanthene Substituents on Molecular Interactions

Substituents on the xanthene rings can significantly impact the compound's photophysical properties and its interactions with biological targets. Electron-donating or electron-withdrawing groups can alter the electron density of the xanthene core, thereby affecting its absorption and emission wavelengths, as well as its quantum yield. researchgate.net For example, the introduction of electron-withdrawing groups can lead to a red-shift in the emission spectrum. researchgate.net

Furthermore, the nature and position of substituents can influence the equilibrium between the closed and open forms of the xanthene. This, in turn, affects the baseline fluorescence and the potential for fluorogenic activation. researchgate.net Steric effects of substituents can also play a role in how the molecule binds to a target, potentially enhancing or diminishing its biological activity. researchgate.net

Role of the Carbamate Moiety in Ligand-Target Recognition

The carbamate group in this compound serves a dual purpose. Firstly, it acts as a "capping" group that can render the xanthene core non-fluorescent. Secondly, it provides a handle for specific recognition and cleavage. The hexyl group attached to the carbamate can influence the compound's lipophilicity, affecting its solubility and ability to cross cell membranes.

| Structural Moiety | Influence on Activity and Properties |

| Xanthene Core | The fundamental fluorophore. Substituents can modulate fluorescence wavelength, quantum yield, and the spirocyclization equilibrium. researchgate.netresearchgate.netresearchgate.net |

| Carbamate Group | Acts as a trigger for fluorogenic activation upon cleavage. Participates in hydrogen bonding and influences solubility. nih.gov |

| Hexyl Chain | Increases lipophilicity, potentially affecting cell permeability and interaction with hydrophobic pockets of target proteins. May influence the rate of carbamate cleavage. |

Conformational Analysis and its Impact on Reactive Properties

The three-dimensional conformation of this compound is crucial for its reactivity. The molecule can exist in different conformations due to the flexibility of the hexyl chain and the potential for rotation around the C9-N bond of the carbamate.

In its non-fluorescent state, the molecule likely adopts a spirocyclic conformation where the xanthene rings are not planar. Upon cleavage of the carbamate, the xanthene core can adopt a more planar and rigid conformation, which is essential for high fluorescence quantum yield. The energy barrier for this conformational change will influence the efficiency of the fluorogenic activation.

Computational modeling and spectroscopic techniques can provide insights into the preferred conformations and the energy landscapes of such molecules. Understanding the conformational dynamics is key to predicting the reactivity and designing more efficient xanthene-based probes.

| Conformational State | Key Structural Features | Impact on Properties |

| Spirocyclic (Closed) | Non-planar xanthene rings, C9 in a tetrahedral geometry. | Non-fluorescent, quenched state. |

| Planar (Open) | Planar, conjugated xanthene system. | Highly fluorescent, activated state. |

| Flexible Hexyl Chain | Can adopt various conformations. | Influences solubility, membrane permeability, and binding to target sites. |

No Publicly Available Research Found for "this compound"

Following a comprehensive search of scientific literature and patent databases, no specific research or data could be identified for the chemical compound "this compound." Consequently, it is not possible to generate an article detailing its advanced applications in chemical and biological research as per the requested outline.

The investigation included targeted searches for its use as a fluorescent probe, in chemical imaging, as a biosensor, or as a building block in complex organic synthesis. Despite exploring various keyword combinations and databases, no publications or patents were found that describe the synthesis, properties, or applications of this specific molecule.

While research exists for structurally related compounds, such as other xanthene derivatives and carbazole-based molecules, the strict requirement to focus solely on "this compound" prevents the inclusion of this information. The absence of data for the specified compound means that no content can be provided for the outlined sections on activatable fluorescent probes, cellular imaging, biosensing platforms, precursor chemistry for heterocyclic systems, or derivatization strategies for novel compound libraries.

Therefore, the requested article on the advanced applications of "this compound" cannot be created.

Advanced Applications in Chemical and Biological Research Excluding Human/clinical Applications

Roles in Catalysis and Functional Materials Science

The unique structure of Hexyl 9H-xanthen-9-ylcarbamate, which combines the rigid, fluorescent xanthene scaffold with a flexible hexyl carbamate (B1207046) side chain, opens up intriguing possibilities for its use in catalysis and the development of new functional materials. The substitution at the 9-position of the xanthene ring is known to significantly influence the electronic and steric properties of the molecule, which can be leveraged for various applications. nih.gov

Bio-orthogonal catalysis involves the use of catalysts to perform specific chemical reactions within a biological environment without interfering with native biochemical processes. While direct catalytic applications of this compound have not been extensively documented, the carbamate functional group is a well-established motif in this field. Carbamates are frequently employed as protecting groups for amines, which can be cleaved under specific conditions to release a desired molecule.

Theoretically, the hexyl carbamate moiety of this compound could serve as a triggerable linker. In a bio-orthogonal system, a specific catalyst could be designed to recognize and cleave the carbamate bond, releasing the xanthene core or another tethered molecule. The fluorescent nature of the xanthene group could be used to monitor the cleavage reaction in real-time, providing a valuable tool for studying reaction kinetics in complex environments.

Table 1: Potential Bio-orthogonal Catalysis Parameters

| Parameter | Potential Role of this compound |

| Catalyst Target | The carbamate linkage could be targeted by specific enzymes or metal-based catalysts for controlled cleavage. |

| Released Moiety | Cleavage could release the fluorescent xanthene group, allowing for ratiometric sensing or imaging of catalytic activity. |

| Reaction Monitoring | The change in fluorescence upon cleavage could provide a direct readout of the catalytic transformation. |

Xanthene derivatives are renowned for their use as dyes and pigments due to their strong absorption and emission in the visible spectrum. tcichemicals.com The photophysical properties of xanthene dyes, such as their absorption and emission maxima, are highly tunable by modifying their chemical structure. researchgate.net The presence of the hexyl carbamate group on the xanthene backbone of this compound would likely influence its solubility in various organic solvents and polymer matrices, a critical factor for its application in non-biological materials.

The long hexyl chain could enhance its compatibility with nonpolar materials, making it a candidate for incorporation into plastics, resins, or coatings to impart color or fluorescent properties. The carbamate group could also serve as a handle for further chemical modification, allowing the dye to be covalently bonded into a polymer network, thereby preventing leaching and improving the long-term stability of the colored material.

Table 2: Predicted Photophysical Properties of Xanthene-Carbamate Dyes

| Property | Predicted Characteristic | Rationale |

| Solubility | High in organic solvents and polymers | The hexyl chain increases lipophilicity. |

| Absorption Maxima | Tunable in the visible range | Dependent on the specific substitutions on the xanthene core. |

| Emission Maxima | Tunable fluorescence | The electronic environment of the xanthene ring dictates emission color. |

| Quantum Yield | Potentially high | Xanthene dyes are known for their high fluorescence quantum yields. researchgate.net |

The intense fluorescence and high quantum yields of xanthene derivatives make them excellent candidates for use as gain media in dye lasers. tcichemicals.comresearchgate.net Rhodamine 6G, a well-known xanthene dye, is a benchmark for laser dyes due to its high performance and photostability. The specific structure of this compound could offer unique advantages in this domain.

Table 3: Potential Laser Dye Characteristics

| Characteristic | Potential Advantage of this compound |

| Lasing Wavelength | Tunable within the visible spectrum based on the xanthene core. |

| Photostability | The carbamate group might influence photostability by altering excited-state decay pathways. |

| Matrix Compatibility | The hexyl group could improve solubility and compatibility with solid-state laser matrices. |

| Aggregation | The bulky substituent at the 9-position could inhibit the formation of performance-degrading aggregates. |

Analytical and Spectroscopic Characterization of Hexyl 9h Xanthen 9 Ylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR for Proton Environments and Connectivity

A ¹H NMR spectrum of Hexyl 9H-xanthen-9-ylcarbamate would be expected to provide detailed information about the number of different types of protons and their connectivity. The spectrum would show distinct signals for the protons of the xanthene core, the hexyl chain, and the carbamate (B1207046) functional group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the assignment of each proton to its specific position in the molecule.

Despite the utility of this technique, specific ¹H NMR data (chemical shifts and coupling constants) for this compound are not available in published scientific literature.

¹³C NMR for Carbon Skeleton and Functional Group Assignment

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl), providing confirmation of the xanthene structure, the hexyl chain, and the carbamate group.

As with ¹H NMR, specific experimental ¹³C NMR data for this compound is not documented in readily accessible scientific resources.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₂₀H₂₃NO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass.

Specific HRMS data for this compound has not been reported in the scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a compound and to obtain further structural information. In an LC-MS/MS analysis of this compound, the compound would first be separated from any impurities. Subsequent tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion, and the resulting fragmentation pattern would provide valuable information for confirming the connectivity of the xanthene, carbamate, and hexyl moieties.

While general LC-MS/MS methodologies are well-established for the analysis of organic molecules, specific LC-MS/MS studies, including retention times and fragmentation spectra for this compound, are not available in the public domain. rsc.orgnih.govunizar.es

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Byproducts or Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the analysis of carbamates like this compound by GC-MS can be challenging due to their thermal lability. nih.gov Direct injection into a hot GC inlet can lead to degradation, often resulting in the cleavage of the carbamate linkage.

In many cases, derivatization is employed to enhance volatility and thermal stability. A common derivatization agent for carbamates is 9-xanthydrol, which reacts with the carbamate to form a more stable derivative suitable for GC-MS analysis. nih.gov This process is particularly relevant as the resulting derivative would be structurally analogous to the target molecule, providing valuable insights into its expected fragmentation patterns.

The mass spectrum of this compound, following electron ionization, would be expected to show a molecular ion peak (M⁺), although its intensity might be low due to fragmentation. Key fragmentation pathways would likely involve the cleavage of the carbamate bond, leading to the formation of a stable xanthenyl cation and fragments corresponding to the hexyl isocyanate or hexylamine (B90201) moieties. The fragmentation pattern is a molecular fingerprint that allows for unequivocal identification.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₃H₉O]⁺ | 181 | Xanthenyl cation (from cleavage of the O-CO bond) |

| [C₆H₁₃NCO]⁺ | 127 | Hexyl isocyanate fragment |

| [C₆H₁₅N]⁺ | 101 | Hexylamine fragment |

| [C₁₃H₁₀O] | 182 | Xanthone (B1684191) (rearrangement product) |

Note: The data in this table is predictive and based on the general fragmentation patterns of carbamates and xanthene derivatives.

Spectrophotometric Methods

Spectrophotometric methods are indispensable for probing the electronic and structural features of molecules.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the xanthene ring system. Xanthene derivatives typically exhibit strong absorption bands in the UV region. researchgate.netnih.gov

The spectrum would likely show intense absorptions corresponding to π → π* transitions of the aromatic rings. The position and intensity of these bands can be influenced by the solvent polarity. bohrium.com The carbamate and hexyl substituents are not strong chromophores themselves but can cause slight shifts in the absorption maxima (λmax) compared to unsubstituted xanthene. This technique is also valuable for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Table 2: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~240 | High | π → π |

| ~290 | Moderate | π → π |

Note: The data in this table is predictive and based on the known spectroscopic properties of xanthene derivatives.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts: the xanthene core, the carbamate linkage, and the hexyl chain.

Key expected vibrational frequencies include the N-H stretching of the carbamate group, the C=O stretching of the carbonyl group, C-O stretching, and the aromatic C-H and C=C stretching of the xanthene moiety, as well as the aliphatic C-H stretching of the hexyl group. oup.comresearchgate.netrsc.org The precise position of these bands provides structural confirmation.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300 | Medium | N-H | Stretching |

| ~2950-2850 | Strong | C-H (alkyl) | Stretching |

| ~1700 | Strong | C=O (carbamate) | Stretching |

| ~1600, ~1490 | Medium | C=C (aromatic) | Stretching |

| ~1220 | Strong | C-O (ester) | Stretching |

| ~1050 | Medium | C-O-C (ether in xanthene) | Stretching |

Note: The data in this table is predictive and based on characteristic infrared absorption frequencies for carbamates and xanthene derivatives.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

This technique would confirm the connectivity of the atoms and reveal important stereochemical details, such as the planarity of the xanthene ring system and the orientation of the hexylcarbamate substituent. Intermolecular interactions, such as hydrogen bonding involving the carbamate N-H group, which dictate the crystal packing, could also be elucidated. nih.gov While experimental data for the target compound is not available, analysis of related xanthene derivatives suggests that the xanthene core is largely planar.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Length (C=O) | ~1.2 Å |

| Key Bond Length (N-C) | ~1.35 Å |

| Key Bond Angle (O-C-N) | ~120° |

Note: The data in this table is predictive and based on crystallographic data of similar organic molecules.

Chromatographic Purity Assessment and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like this compound. s4science.atoup.com A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

Detection is commonly achieved using a UV detector, set to a wavelength where the xanthene chromophore has strong absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. HPLC is also crucial for determining the purity of a sample by separating the main compound from any impurities or byproducts from the synthesis.

Table 5: Predicted HPLC Parameters for the Analysis of this compound

| Parameter | Predicted Condition/Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240 nm |

| Retention Time | Dependent on exact gradient, but expected in the mid-to-late elution range due to the non-polar hexyl group. |

Note: The data in this table represents a typical starting point for method development for a compound of this nature.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures.

For a compound like this compound, a UPLC method would typically be developed to quantify the pure substance and identify any impurities or degradants. A reversed-phase UPLC method would likely be employed, utilizing a C18 or similar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, run in a gradient elution mode to ensure the efficient separation of compounds with varying polarities. Detection would most commonly be performed using a photodiode array (PDA) detector or a mass spectrometer (MS).

While specific UPLC methods for numerous carbamate pesticides have been detailed in scientific literature, demonstrating the suitability of this technique for the carbamate functional group, no such specific method or corresponding data for this compound has been found. researchgate.netresearchgate.netnih.gov The development of a UPLC method for this compound would require experimental determination of optimal conditions, including column chemistry, mobile phase composition, gradient profile, and detector settings.

Table 1: Hypothetical UPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% to 95% B over 5 minutes |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

| Detection | PDA at 200-400 nm or MS (ESI+) |

Note: This table represents a typical starting point for method development and is not based on published experimental data for this compound.

Size Exclusion Chromatography (SEC) for Polymeric Conjugates

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC) or gel filtration chromatography, is a technique that separates molecules based on their size in solution. youtube.com It is particularly useful for the analysis of polymers and macromolecules, including potential polymeric conjugates of smaller molecules like this compound. This method can effectively separate monomers from dimers, trimers, and higher-order aggregates. jascoinc.com

In the context of this compound, SEC would be the method of choice to analyze its potential conjugation to a polymer backbone or to detect any self-aggregation. The stationary phase in SEC consists of porous particles. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.

The mobile phase in SEC is chosen to minimize interactions between the analyte and the stationary phase, ensuring that separation is based solely on hydrodynamic volume. youtube.com For organic-soluble polymers, solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are common, while aqueous buffers are used for water-soluble polymers.

As with UPLC, there is no specific, published SEC data for this compound or its polymeric conjugates. The feasibility and conditions for such an analysis would depend entirely on the nature of the polymer and the conjugate.

Table 2: General SEC Parameters for Analysis of Polymeric Conjugates

| Parameter | Value |

| Column | SEC column with appropriate pore size for the expected molecular weight range |

| Mobile Phase | Solvent in which the polymer conjugate is soluble (e.g., THF, Chloroform, Aqueous Buffer) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Injection Volume | 20 - 100 µL |

| Column Temperature | Ambient or slightly elevated to reduce viscosity |

| Detection | Refractive Index (RI), UV-Vis, or Multi-Angle Light Scattering (MALS) |

Note: This table provides a general outline for an SEC method. The specific parameters would need to be optimized based on the actual characteristics of the polymeric conjugate.

Future Research Directions and Unexplored Potential of Hexyl 9h Xanthen 9 Ylcarbamate

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The synthesis of Hexyl 9H-xanthen-9-ylcarbamate, while not widely documented, can be envisioned through the strategic combination of established methods for its core components: the xanthone (B1684191) scaffold and the hexyl carbamate (B1207046) side chain. Future research in this area should prioritize the development of efficient, sustainable, and economically viable synthetic pathways.

Current synthetic strategies for the xanthone core have evolved from traditional methods, such as the Michael and Kostanecki condensations, to more advanced catalytic processes. researchgate.netconicet.gov.arresearchgate.net Modern approaches that warrant further investigation for their application to this compound include:

Heterogeneous Catalysis: This approach offers the advantages of easier catalyst recovery and reusability, contributing to greener and more sustainable processes. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): MAOS can significantly reduce reaction times and improve yields for xanthone derivatives. nih.gov

Palladium-Catalyzed Reactions: Techniques like the carbonylative Suzuki coupling have shown near-quantitative yields for xanthone synthesis, although they may require lengthy reaction times. mdpi.com

For the carbamate functional group, traditional synthesis often involves the use of phosgene (B1210022) or its derivatives, which are highly toxic. Future research should focus on safer and more sustainable alternatives. A known method for synthesizing hexyl carbamate involves the reaction of hexyl alcohol with urea (B33335) in the presence of a cation exchanger, achieving a high yield. prepchem.com

Emerging sustainable methods for carbamate synthesis that could be adapted for this compound include:

Biocatalysis: The use of enzymes, such as promiscuous esterases/acyltransferases, can facilitate the synthesis of carbamates in aqueous media, offering a green alternative to traditional chemical methods. nih.gov

Flow Chemistry: Continuous flow processes, potentially coupled with biocatalysis, can offer improved safety, scalability, and efficiency for carbamate synthesis. beilstein-journals.orgnih.gov One such process couples a Curtius rearrangement with biocatalytic impurity tagging to produce valuable carbamate products. beilstein-journals.orgnih.gov

A key area for future synthetic research will be to integrate these advanced strategies to create a streamlined, one-pot, or tandem reaction sequence for the direct and efficient synthesis of this compound. The development of such novel routes will be crucial for enabling further studies into its properties and applications.

Advanced Mechanistic Studies on Specific Enzyme-Substrate Interactions in Non-Human Systems

The structural motifs within this compound, namely the xanthone core and the carbamate group, suggest a high potential for bioactivity and specific interactions with enzymatic systems. While direct studies on this compound are lacking, research on related structures provides a clear roadmap for future investigations.

Xanthone derivatives are known to possess a wide range of biological activities, including neuroprotective and antioxidant effects, often linked to their interaction with various enzymes. nih.govresearchgate.netnih.gov For instance, certain xanthones have been shown to counteract oxidative stress by modulating Nrf2 in human macrophages. nih.gov

Carbamates are well-established inhibitors of several enzyme classes, most notably serine hydrolases such as acetylcholinesterase. nih.gov The mechanism of inhibition can vary, with some carbamates acting as pseudoirreversible inhibitors while others exhibit reversible inhibition.

Future mechanistic studies on this compound should focus on its interaction with a range of enzymes in non-human systems to elucidate its potential bioactivities. Promising areas of investigation include:

Inhibition of Cholinesterases: Given the carbamate moiety, investigating the inhibitory activity of this compound against acetylcholinesterase and butyrylcholinesterase from various non-human sources (e.g., insects, fish) would be a logical starting point.

Interaction with Oxidoreductases: The xanthone core suggests potential interactions with enzymes like xanthine (B1682287) oxidoreductase, which is involved in purine (B94841) metabolism. unm.edu Mechanistic studies could reveal if this compound acts as a substrate, inhibitor, or modulator of such enzymes.

Effects on Microbial Enzymes: Exploring the impact of this compound on enzymes from microbial sources, such as those involved in pathogenesis or bioremediation, could uncover novel antimicrobial or environmental applications.

These advanced mechanistic studies, employing techniques like enzyme kinetics, X-ray crystallography, and spectroscopic methods, will be vital in defining the biochemical profile of this compound and identifying its potential as a lead compound for various applications.

Integration into Emerging Advanced Material Systems and Nanotechnology

The unique chemical structure of this compound presents intriguing possibilities for its use as a building block or functional additive in advanced materials and nanotechnology. The rigid, planar xanthone core combined with the flexible hexyl carbamate chain offers a combination of properties that could be exploited in various material systems.

Xanthone derivatives are already being explored for specialized applications, such as green antifouling agents in marine paints and as UV stabilizers in cosmetics and textiles. conicet.gov.arnih.gov The carbamate linkage is a fundamental component of polyurethanes, one of the most versatile classes of polymers.

Future research into the material applications of this compound should explore its potential in the following areas:

Polymer Science: The compound could be investigated as a monomer or a functional additive in the development of novel polymers. The xanthone moiety could impart properties such as thermal stability, UV resistance, or specific optical characteristics (e.g., fluorescence).

Advanced Coatings: Incorporation of this compound into coating formulations could lead to surfaces with enhanced durability, anti-corrosion, or anti-biofouling properties.

Nanotechnology: The functionalization of nanoparticles (e.g., gold, silica (B1680970), or quantum dots) with this compound could create novel nanomaterials. The xanthone group could serve as a fluorescent tag for imaging applications, while the entire molecule could act as a targeting ligand or a component of a drug delivery system.

Organic Electronics: The conjugated system of the xanthone core suggests potential for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where it might serve as a host material, dopant, or part of a charge-transporting layer.

Systematic studies are needed to understand how the incorporation of this compound influences the mechanical, thermal, optical, and electronic properties of these material systems.

Application of Computational Chemistry Approaches for Predictive Modeling of Reactivity and Interactions

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby guiding and accelerating experimental research. Although specific computational studies on this compound are not yet available, methodologies applied to related xanthone and carbamate derivatives demonstrate a clear path forward.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique that can be applied. QSAR studies on xanthone derivatives have successfully identified molecular descriptors, such as dielectric energy, LogP, and solvent-accessible surface area, that correlate with anticancer activity. nih.gov Similarly, QSAR models for carbamate-based inhibitors have been developed to predict their efficacy against enzymes like acetylcholinesterase. nih.gov

Density Functional Theory (DFT) is another powerful tool for investigating the electronic structure and reactivity of molecules. DFT calculations can be used to determine a range of quantum chemical parameters, as outlined in the table below, which are crucial for predicting chemical behavior.

| Computational Method | Predicted Parameters | Potential Application for this compound |

| QSAR | Correlation of molecular descriptors with biological activity | Prediction of potential bioactivities (e.g., enzyme inhibition, cytotoxicity) and optimization of the molecular structure for enhanced efficacy. |

| DFT | HOMO/LUMO energies, electrostatic potential, bond dissociation energies, reactivity indices | Prediction of chemical reactivity, identification of sites for electrophilic and nucleophilic attack, and understanding of reaction mechanisms. |

| Molecular Docking | Binding affinity and mode of interaction with target proteins | Identification of potential biological targets and elucidation of the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) at the active site. |

| Molecular Dynamics (MD) Simulations | Conformational changes, stability of ligand-protein complexes, solvent effects | Understanding the dynamic behavior of the compound in a biological environment and assessing the stability of its binding to a target enzyme over time. |

Future computational research on this compound should involve a multi-faceted approach:

Development of a robust QSAR model by synthesizing and testing a library of related xanthone carbamates to predict their biological activities.

In-depth DFT studies to map the molecule's electronic properties and predict its reactivity in various chemical environments.

Molecular docking simulations against a panel of relevant enzymes to identify potential biological targets and predict binding modes.

MD simulations of the most promising ligand-enzyme complexes to validate the docking results and understand the dynamics of the interaction.

By leveraging these computational approaches, researchers can gain significant insights into the potential of this compound, enabling a more targeted and efficient experimental exploration of its properties and applications.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Hexyl 9H-xanthen-9-ylcarbamate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling hexyl alcohol with activated xanthene carbamate intermediates. To ensure purity, employ reversed-phase HPLC (≥95% purity threshold) and confirm structural integrity via / NMR spectroscopy. For trace impurities, high-resolution mass spectrometry (HRMS) is recommended. Refer to protocols for carbamate synthesis in medicinal chemistry literature, emphasizing anhydrous conditions to prevent hydrolysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested for permeability) and chemical-resistant lab coats. In case of aerosol formation, wear NIOSH-approved P95 respirators. Conduct all manipulations in a fume hood with local exhaust ventilation. For spills, avoid dry sweeping; instead, use damp cloths to minimize dust dispersion. Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Prioritize -NMR in deuterated DMSO to resolve aromatic proton splitting patterns (xanthene core). Use -NMR to confirm carbamate carbonyl signals (~155–160 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion detection; HRMS for exact mass verification (±5 ppm tolerance).

- FT-IR : Identify carbamate C=O stretches (~1700 cm) and N-H stretches (~3350 cm) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

- Methodological Answer : Cross-validate results using orthogonal techniques:

- If NMR suggests impurities, perform preparative HPLC to isolate fractions and re-analyze.

- For MS discrepancies (e.g., adduct formation), adjust ionization parameters (e.g., lower source voltage) and compare with theoretical isotopic patterns.

- Utilize 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .

Q. What experimental design principles apply to studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Prepare buffered solutions (pH 2–10) and incubate samples at 25°C, 40°C, and 60°C. Withdraw aliquots at 0, 7, 14, and 28 days.

- Analytical Endpoints : Quantify degradation via UPLC-MS; track parent compound loss and byproduct formation. Apply Arrhenius kinetics to predict shelf life.

- Control Variables : Include antioxidants (e.g., BHT) in select samples to assess oxidative degradation pathways .

Q. How can crystallographic data (e.g., from X-ray diffraction) resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : Use SHELXT for structure solution and SHELXL for refinement. Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Validate hydrogen bonding networks (e.g., carbamate NH∙∙∙O interactions) using Olex2 or Mercury. Compare experimental torsion angles (C–O–C–N) with DFT-optimized geometries to confirm conformer stability .

Q. What statistical approaches are recommended for interpreting dose-response data in biological assays involving this compound?

- Methodological Answer :

- Dose-Response Modeling : Fit data to a four-parameter logistic curve (IC/EC) using nonlinear regression (e.g., GraphPad Prism).

- Error Analysis : Report 95% confidence intervals; apply Grubbs’ test to exclude outliers.

- Replication : Use n ≥ 3 independent experiments with technical triplicates. Include positive (e.g., cisplatin) and negative (vehicle-only) controls .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Specify reaction stoichiometry, solvent grades, and catalyst loadings (mol%).

- Critical Parameters : Note exclusion of moisture (e.g., molecular sieves) and inert atmosphere (N/Ar).

- Raw Data : Include TLC R values, HPLC chromatograms, and NMR spectra in supplementary materials. Use MestReNova for spectral annotation .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.